molecular formula C18H17N3O2 B6028260 N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide

Cat. No. B6028260
M. Wt: 307.3 g/mol
InChI Key: FDKHIUNZUJZDOP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide, also known as IND-2, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been found to target the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its specificity towards cancer cells. This compound has been found to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to explore the anti-inflammatory and anti-microbial activities of this compound and its potential use in other therapeutic applications.

Synthesis Methods

The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide involves the condensation of 2-(2-methylphenoxy)acetic acid hydrazide and indole-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction can be improved by optimizing the reaction parameters.

Scientific Research Applications

N'-(1H-indol-3-ylmethylene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-microbial activities.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-6-2-5-9-17(13)23-12-18(22)21-20-11-14-10-19-16-8-4-3-7-15(14)16/h2-11,19H,12H2,1H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKHIUNZUJZDOP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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